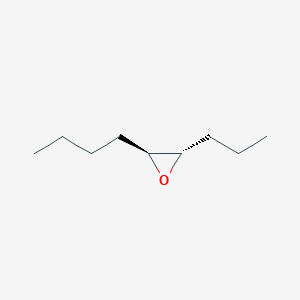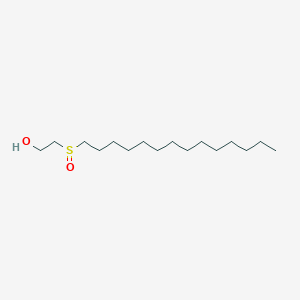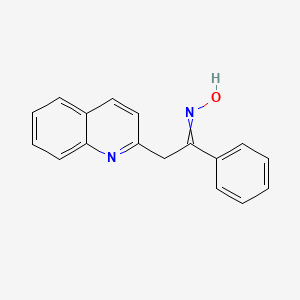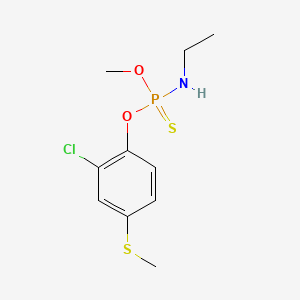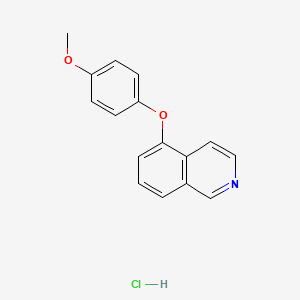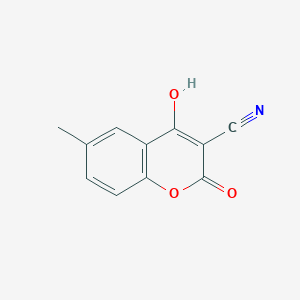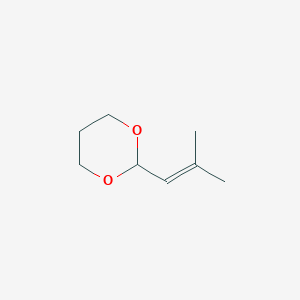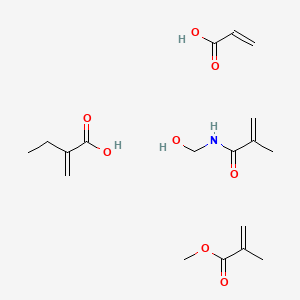
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a copolymer formed from multiple monomers, each contributing unique properties to the final polymer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenoic acid. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer can form hydrogels that encapsulate drugs and release them in a controlled manner. The release mechanism is often triggered by environmental factors such as pH, temperature, or the presence of specific enzymes. The polymer interacts with biological tissues through hydrogen bonding, electrostatic interactions, and hydrophobic effects, facilitating its biocompatibility and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of 2-propenoic acid, 2-methyl-, methyl ester.
Polyacrylic acid (PAA): A polymer of 2-propenoic acid.
Poly(ethylene-co-vinyl acetate): A copolymer of ethylene and vinyl acetate.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid lies in its combination of monomers, which imparts a balance of hydrophilic and hydrophobic properties, mechanical strength, and chemical resistance. This makes it suitable for a wide range of applications that require specific performance characteristics.
Eigenschaften
CAS-Nummer |
57216-22-5 |
|---|---|
Molekularformel |
C18H29NO8 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.2C5H8O2.C3H4O2/c1-4(2)5(8)6-3-7;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-2-3(4)5/h7H,1,3H2,2H3,(H,6,8);1H2,2-3H3;2-3H2,1H3,(H,6,7);2H,1H2,(H,4,5) |
InChI-Schlüssel |
LQAYVYHYNFKOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)NCO.CC(=C)C(=O)OC.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)


